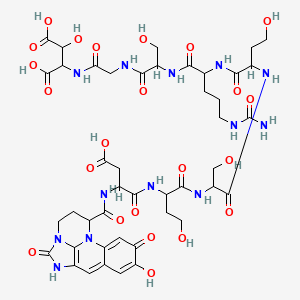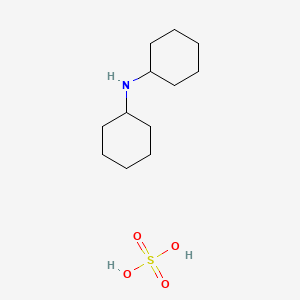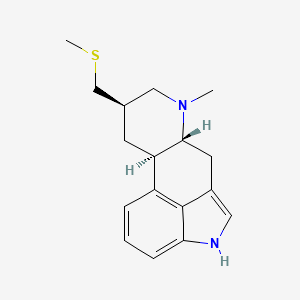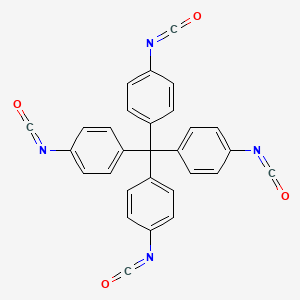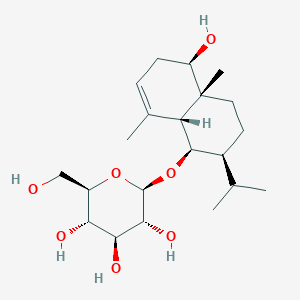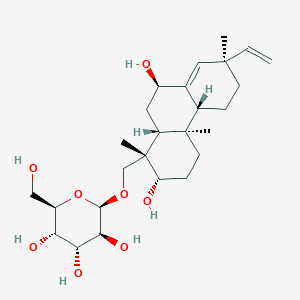
Asparacosin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Asparacosin B is a natural product found in Asparagus cochinchinensis with data available.
Applications De Recherche Scientifique
1. Asparacosin B in Cancer Therapy
This compound, also known as l-asparaginase, is primarily recognized for its role in cancer therapy, especially in the treatment of acute lymphoblastic leukemia (ALL) and lymphosarcoma. It works by hydrolyzing l-asparagine into l-aspartate and ammonia, leading to the depletion of l-asparagine which is crucial for the growth of leukemic cells. Various studies have highlighted the production and optimization of microbial l-asparaginase due to its therapeutic importance and applications in cancer treatment. They emphasize the need for new sources of this enzyme to increase its availability as a drug and the production of new l-asparaginases with improved profiles regarding pharmacodynamics, pharmacokinetics, and toxicity (Lopes et al., 2017).
2. This compound in Traditional Medicine
The genus Polygonatum, part of the Asparagaceae family, has been traditionally used for its medicinal properties. Plants from this genus have demonstrated effectiveness in clinical practice for treating age-related diseases, diabetes, lung diseases, fatigue, and indigestion. Major chemical constituents of these plants, including steroidal saponins, triterpenoid saponins, and homoisoflavanones, contribute to their wide range of pharmacological effects. Although not directly linked to this compound, this highlights the potential of compounds from the Asparagaceae family in traditional medicine (Zhao et al., 2018).
3. This compound in Food Industry
Apart from its medicinal applications, l-asparaginase (this compound) holds potential in the food industry. It is used to reduce the formation of acrylamide in fried, roasted, or baked food products. Acrylamide is a potential carcinogen formed during cooking at high temperatures. l-Asparaginase catalyzes the conversion of l-asparagine, a precursor in acrylamide formation, thus mitigating the levels of acrylamide in food. Studies have focused on the properties, sources, and potential application of l-asparaginases as a food processing aid to control acrylamide formation, indicating its significant role in the food industry (Krishnapura et al., 2015).
Propriétés
Formule moléculaire |
C29H46O6 |
|---|---|
Poids moléculaire |
490.7 g/mol |
Nom IUPAC |
(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13S,18R)-8-hydroxy-16,16-dimethoxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one |
InChI |
InChI=1S/C29H46O6/c1-17-9-10-28(34-16-17)18(2)29(31)24(35-28)14-22-20-8-7-19-15-27(32-5,33-6)12-11-25(19,3)21(20)13-23(30)26(22,29)4/h17-22,24,31H,7-16H2,1-6H3/t17-,18-,19-,20-,21+,22+,24+,25+,26-,28-,29-/m1/s1 |
Clé InChI |
FJZMHTUXQXEAPK-RSLKRIGASA-N |
SMILES isomérique |
C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(C(=O)C[C@H]5[C@H]4CC[C@H]6[C@@]5(CCC(C6)(OC)OC)C)C)O)C)OC1 |
SMILES canonique |
CC1CCC2(C(C3(C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)(OC)OC)C)C)O)C)OC1 |
Synonymes |
asparacosin B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



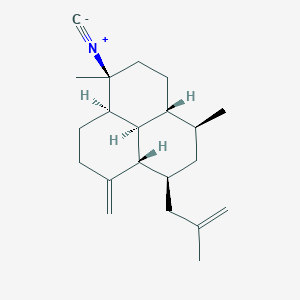
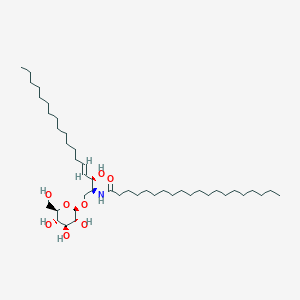
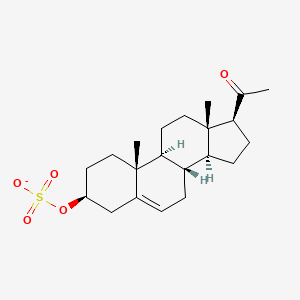
![(8R,9S,10S,13S,14S)-10,13-dimethylspiro[2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,2'-oxirane]-17-one](/img/structure/B1259349.png)
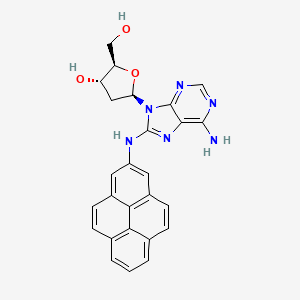

![(8R,9S,10S,13S,14S)-3,16-dihydroxy-13-methyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1259352.png)
